An In-depth Technical Guide to the Chemical Properties of 1-(Benzylamino)-2-methylbutan-2-ol
An In-depth Technical Guide to the Chemical Properties of 1-(Benzylamino)-2-methylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1-(benzylamino)-2-methylbutan-2-ol is limited. The following guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive theoretical profile.
Core Chemical Properties
The fundamental chemical and physical properties of 1-(benzylamino)-2-methylbutan-2-ol are crucial for its handling, characterization, and application in research settings. Due to the scarcity of direct experimental data, the following properties have been estimated based on closely related structures such as 1-amino-2-methylbutan-2-ol and 1-dimethylamino-2-methylbutan-2-ol.
| Property | Predicted Value | Basis for Estimation and Notes |
| Molecular Formula | C₁₂H₁₉NO | Derived from the chemical structure. |
| Molecular Weight | 193.29 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred from similar amino alcohols. |
| Boiling Point | > 200 °C at 760 mmHg (estimated) | The presence of the benzyl group would significantly increase the boiling point compared to smaller analogs like 1-(dimethylamino)-2-methylbutan-2-ol (174.1°C).[1] |
| Melting Point | Not available | Likely a low melting solid or a viscous liquid at room temperature. For comparison, 2-(Benzylamino)butan-1-ol has a melting point of 57°C.[2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane).[1] Slightly soluble in water. | The hydrophobic benzyl and butyl groups reduce water solubility, while the polar amino and hydroxyl groups contribute some aqueous solubility. |
| pKa | 9-10 (for the amine) | Typical range for secondary amines. The tertiary alcohol is significantly less acidic. |
Proposed Synthesis Protocol
A plausible synthetic route to 1-(benzylamino)-2-methylbutan-2-ol can be adapted from established methods for producing similar amino alcohols. A common approach involves the reaction of an epoxide with an amine.
Reaction Scheme:
2-methyl-1,2-epoxybutane + Benzylamine → 1-(Benzylamino)-2-methylbutan-2-ol
Experimental Protocol:
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Reaction Setup: To a solution of 2-methyl-1,2-epoxybutane (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add benzylamine (1.1 equivalents).
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Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials. For less reactive systems, heating to reflux may be necessary.
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Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any unreacted benzylamine and other water-soluble impurities.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(benzylamino)-2-methylbutan-2-ol.
Logical Workflow for Synthesis:
Caption: Proposed synthesis workflow for 1-(Benzylamino)-2-methylbutan-2-ol.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of synthesized compounds. The following are predicted spectral characteristics for 1-(benzylamino)-2-methylbutan-2-ol.
| Technique | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | δ 7.2-7.4 (m, 5H, Ar-H) | Aromatic protons of the benzyl group. |
| δ 3.8 (s, 2H, Ar-CH₂) | Methylene protons of the benzyl group. | |
| δ 2.5-2.8 (m, 2H, N-CH₂) | Methylene protons adjacent to the nitrogen. | |
| δ 1.5-1.7 (m, 2H, CH₂CH₃) | Methylene protons of the butyl group. | |
| δ 1.2 (s, 3H, C(OH)CH₃) | Methyl protons on the carbon with the hydroxyl group. | |
| δ 0.9 (t, 3H, CH₂CH₃) | Terminal methyl protons of the butyl group. | |
| Broad singlet (OH, NH) | Protons on heteroatoms, chemical shift can vary. | |
| ¹³C NMR | δ 138-140 (Ar-C) | Quaternary aromatic carbon. |
| δ 127-129 (Ar-CH) | Aromatic carbons. | |
| δ 70-75 (C-OH) | Carbon bearing the hydroxyl group. | |
| δ 50-55 (N-CH₂) | Carbons adjacent to the nitrogen. | |
| δ 25-35 (Alkyl C) | Other aliphatic carbons. | |
| IR (Infrared) | 3300-3500 cm⁻¹ (broad) | O-H and N-H stretching vibrations. |
| 3000-3100 cm⁻¹ | Aromatic C-H stretching. | |
| 2850-2960 cm⁻¹ | Aliphatic C-H stretching.[3] | |
| 1450-1600 cm⁻¹ | Aromatic C=C bending. | |
| 1050-1150 cm⁻¹ | C-N and C-O stretching. |
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 1-(benzylamino)-2-methylbutan-2-ol, its structural motifs are present in various biologically active molecules. For instance, related compounds have been investigated as inhibitors of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[4]
Hypothetical Mechanism of Action:
Compounds with similar structures can act as competitive inhibitors at the ATP-binding site of kinases like Raf. The benzylamino group can form crucial hydrogen bonds within the active site, while the aliphatic portion can engage in hydrophobic interactions.
Ras/Raf/MEK/ERK Signaling Pathway:
Caption: Potential inhibition of the Ras/Raf/MEK/ERK pathway.
This guide provides a theoretical framework for the chemical properties and potential applications of 1-(benzylamino)-2-methylbutan-2-ol. Experimental validation of these predictions is necessary for any practical application.
References
- 1. 1-Dimethylamino-2-methylbutan-2-ol|lookchem [lookchem.com]
- 2. 2-(Benzylamino)butan-1-ol | 26020-80-4 | BBA02080 [biosynth.com]
- 3. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
